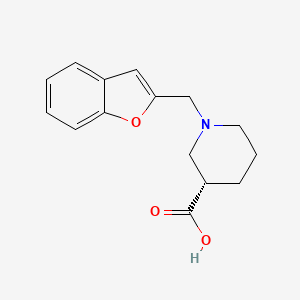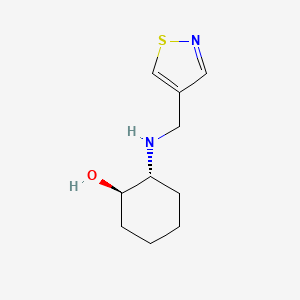![molecular formula C13H16N2O3 B7344242 N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide](/img/structure/B7344242.png)
N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
作用機序
MK-801 acts as a non-competitive antagonist of the N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptor, binding to a site within the ion channel pore and blocking the flow of calcium ions into the cell. This results in a reduction in the excitatory activity of the neuron, and has been shown to be neuroprotective in various models of neurological damage.
Biochemical and physiological effects:
MK-801 has been shown to have a number of biochemical and physiological effects, including reducing the activity of the this compound receptor, increasing the release of dopamine and other neurotransmitters, and modulating the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One of the main advantages of using MK-801 in lab experiments is its potency and selectivity for the N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptor, which allows for precise manipulation of this receptor in a variety of experimental settings. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are a number of exciting future directions for research involving MK-801, including the development of novel therapeutic agents targeting the N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptor, the investigation of its role in various neurological and psychiatric disorders, and the development of new experimental models for studying the brain and its function. Additionally, there is ongoing research into the potential use of MK-801 as a tool for enhancing learning and memory processes, as well as for treating drug addiction and withdrawal.
合成法
MK-801 can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with cyclopropylmagnesium bromide to form the corresponding cyclopropyl ketone. This is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently reduced to the amine using lithium aluminum hydride. The final step involves the reaction of the amine with oxalyl chloride and subsequent reaction with N-methylglycine methyl ester to form MK-801.
科学的研究の応用
MK-801 has been widely used in scientific research to investigate the role of N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used to study the role of this compound receptors in learning and memory processes, as well as in drug addiction and withdrawal.
特性
IUPAC Name |
N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-10-4-2-3-8(5-10)11-6-9(11)7-15-13(17)12(14)16/h2-5,9,11H,6-7H2,1H3,(H2,14,16)(H,15,17)/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPPTTDFOAUROL-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-2-[4-(2-methoxypropylsulfonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7344169.png)
![5-chloro-6-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]pyridine-3-carboxylic acid](/img/structure/B7344182.png)

![(1S,2R)-2-[(3-oxo-4H-1,4-benzothiazin-6-yl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7344198.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344223.png)
![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)

![4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)
![tert-butyl 3-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate](/img/structure/B7344236.png)
![(2S)-1-(cyclopropanecarbonyl)-N-[1-(4-methylpyrimidin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7344244.png)
![5-ethyl-2-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7344257.png)
![[(4aR,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(5-ethyl-2-methylpyrazol-3-yl)methanone](/img/structure/B7344260.png)